molecular formula C8H5BrClNO B8693329 2-(Bromomethyl)-5-chlorobenzo[d]oxazole CAS No. 79784-31-9

2-(Bromomethyl)-5-chlorobenzo[d]oxazole

Cat. No.: B8693329
CAS No.: 79784-31-9
M. Wt: 246.49 g/mol
InChI Key: OTHZIVDWWJVZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-5-chlorobenzo[d]oxazole is a halogenated benzoxazole derivative with a bromomethyl (-CH2Br) group at position 2 and a chlorine substituent at position 5 of the fused benzoxazole ring. Benzoxazoles are heterocyclic compounds known for their applications in medicinal chemistry, agrochemicals, and materials science due to their electronic properties and bioactivity . The bromomethyl group enhances reactivity, making the compound a valuable intermediate for nucleophilic substitution or cross-coupling reactions .

Properties

CAS No.

79784-31-9

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

2-(bromomethyl)-5-chloro-1,3-benzoxazole

InChI

InChI=1S/C8H5BrClNO/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2

InChI Key

OTHZIVDWWJVZJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Bioactivity

Substituents on the benzoxazole ring significantly influence biological activity. highlights that:

  • 5-Methylbenzo[d]oxazole derivatives (e.g., compound 12c) exhibit potent activity (IC50: 10.50–74.30 μM).
  • 5-Chlorobenzo[d]oxazole derivatives (e.g., compound 12b) show reduced potency (IC50: 26.31–102.10 μM).
  • Unsubstituted benzo[d]oxazoles (e.g., compound 12a) display intermediate activity (IC50: 25.47–53.01 μM) .

The bromomethyl group in 2-(bromomethyl)-5-chlorobenzo[d]oxazole may alter bioactivity compared to these analogs.

Table 1: Bioactivity and Substituent Effects
Compound Substituents IC50 (μM) Key Features
5-Methylbenzo[d]oxazole 5-CH3 10.50–74.30 Highest potency
5-Chlorobenzo[d]oxazole 5-Cl 26.31–102.10 Moderate activity
Unsubstituted benzo[d]oxazole None 25.47–53.01 Intermediate activity
This compound 2-CH2Br, 5-Cl Not reported Reactive intermediate potential
Comparison with Halogenated Analogs:

5-Bromo-2-chlorobenzo[d]oxazole (CAS 1030377-54-8) : Lacks the bromomethyl group but shares halogenation at positions 2 and 2. Its similarity score (0.85) to the target compound suggests overlapping synthetic pathways .

5-(Bromomethyl)benzo[d]oxazole (CAS 181038-98-2) : Shares the bromomethyl group but lacks the 5-Cl substituent, reducing electronic stabilization .

Physicochemical Properties

  • Molecular Weight: ~247.5 g/mol (estimated from C8H5BrClNO).
  • Solubility : Likely low in water due to halogenation but soluble in polar aprotic solvents (e.g., DCM, DMF) .
  • Stability : Bromomethyl groups are sensitive to hydrolysis, requiring storage at low temperatures (<4°C) for analogs like 3-(bromomethyl)-5-chlorobenzo[b]thiophene .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.